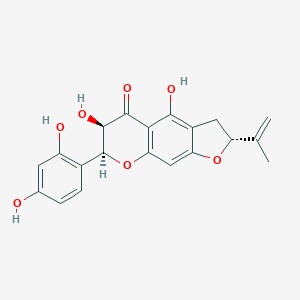

Shuterone B

説明

Shuterone B (CAS: 105454-03-3) is a bioactive compound with the IUPAC name (2R)-7α-(2,4-Dihydroxyphenyl)-2,3,6,7-tetrahydro-4,6α-dihydroxy-2β-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one . It belongs to the furo-benzopyran class, characterized by a fused furan and benzopyran ring system with hydroxyl and methylethenyl substituents. However, specific functional data (e.g., mechanism of action, clinical efficacy) remain uncharacterized in current publications.

特性

CAS番号 |

105454-03-3 |

|---|---|

分子式 |

C20H18O7 |

分子量 |

370.4 g/mol |

IUPAC名 |

(2R,6R,7S)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20+/m1/s1 |

InChIキー |

YCKRFEBXJFABIS-CWVNLOTRSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |

異性体SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |

正規SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |

製品の起源 |

United States |

類似化合物との比較

Sculponeatin B

- CAS : 85287-60-1

- Molecular Formula : C20H24O6

- Molecular Weight : 360.4010 g/mol .

- Comparison :

- Both compounds feature oxygen-rich heterocyclic frameworks. Sculponeatin B’s molecular formula suggests similarities in ring systems, though its exact structure is unspecified.

- Shuterone B’s dihydroxyphenyl and methylethenyl groups may confer distinct solubility and reactivity compared to Sculponeatin B.

Coumarin Derivatives

- Example : Coumarin (CAS: 91-64-5)

- Comparison :

Functional Analogs

Low Molecular Weight Heparins (LMWHs)

- Example: Enoxaparin (CAS: 9005-49-6)

- Comparison: LMWHs are anticoagulants that inhibit Factor Xa .

Tizanidine-Related Compounds

- Example : Tizanidine B (USP)

- Comparison :

- Tizanidine B is a structural isomer requiring precise separation to avoid side effects . Shuterone B’s stereochemistry (e.g., 2R configuration) may similarly necessitate isomer-specific purification in pharmaceutical applications.

Q & A

Q. What methodologies ensure robust validation of Shuterone B’s purported synergistic effects with existing therapies?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis to quantify synergism. Pair with high-content imaging to assess subcellular effects (e.g., mitochondrial membrane potential). Replicate findings across independent labs to confirm reproducibility.

- References :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。